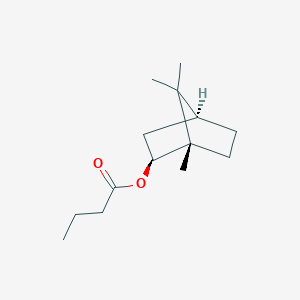

Butyrate d'isobornéol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse du camphre

Le butyrate d'isobornéol peut être utilisé dans le processus de résolution cinétique lors de la synthèse du camphre à partir de l'α-pinène, facilitant la production de monoterpénols optiquement purs .

Intermédiaire dans le processus de camphre artificiel

Il sert d'intermédiaire important dans le processus de camphre artificiel, en particulier dans la méthode de préparation de l'isocamphol .

Industrie des arômes et des parfums

Des composés similaires au this compound, tels que l'isothis compound, sont utilisés dans l'industrie des arômes et des parfums en raison de leurs propriétés aromatiques .

Biotechnologie

En biotechnologie, des esters comme le butyrate de butyle, qui partagent des groupes fonctionnels avec le this compound, sont produits microbiennement pour une utilisation dans les industries alimentaire, des boissons et cosmétique .

Mécanisme D'action

Target of Action

Isobornyl butyrate is a complex compound with a molecular weight of 224.3392

Mode of Action

Many of these effects involve an epigenetic regulation of gene expression through the inhibition of histone deacetylase . It’s plausible that Isobornyl butyrate may share similar mechanisms, but specific studies on Isobornyl butyrate are needed to confirm this.

Biochemical Pathways

Bacteria utilize four pathways for butyrate production with different initial substrates (pyruvate, 4-aminobutyrate, glutarate, and lysine) which follow a polyphyletic distribution

Result of Action

Butyrate has been found to have multiple beneficial effects, including maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase . It’s possible that Isobornyl butyrate may have similar effects, but specific studies are needed to confirm this.

Action Environment

It’s known that the gut environment, including the presence of other microbes and the ph of the gut, can influence the production and action of butyrate . It’s plausible that similar environmental factors may influence the action of Isobornyl butyrate.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Isobornyl butyrate are not fully understood due to limited research. It is known that the compound is involved in various biochemical reactions. It is synthesized from isoborneol via an esterification reaction with butyric acid . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Butyrate, a component of Isobornyl butyrate, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Butyrate, a component of Isobornyl butyrate, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized from α-pinene, and this process can be integrated into the production of camphor .

Dosage Effects in Animal Models

Butyrate, a component of Isobornyl butyrate, has been studied in animal models and has shown to have various effects depending on the dosage .

Metabolic Pathways

Butyrate, a component of Isobornyl butyrate, is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Butyrate, a component of Isobornyl butyrate, is known to be transported and distributed within cells and tissues .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Isobornyl butyrate can be achieved through esterification reaction between Isobornyl alcohol and Butyric acid.", "Starting Materials": [ "Isobornyl alcohol", "Butyric acid", "Sulfuric acid", "Sodium bicarbonate", "Anhydrous sodium sulfate" ], "Reaction": [ "Add 10 mL of Isobornyl alcohol and 10 mL of Butyric acid to a round-bottom flask.", "Add 2-3 drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture under reflux for 4-5 hours.", "Allow the mixture to cool to room temperature.", "Add 20 mL of distilled water to the mixture and stir.", "Extract the organic layer with 20 mL of diethyl ether.", "Wash the organic layer with 10 mL of 5% sodium bicarbonate solution.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the organic layer and evaporate the solvent under reduced pressure.", "The resulting product is Isobornyl butyrate." ] } | |

Numéro CAS |

58479-55-3 |

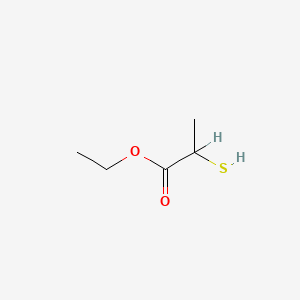

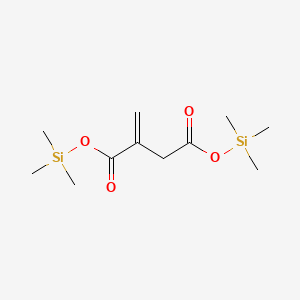

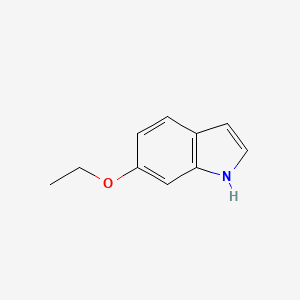

Formule moléculaire |

C14H24O2 |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1 |

Clé InChI |

VIPNQHBVIDJXJE-QIMFLAQGSA-N |

SMILES isomérique |

CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C |

SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

SMILES canonique |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

Densité |

0.981-0.991 |

| 58479-55-3 | |

Description physique |

Colourless liquid; Herbaceous aroma |

Solubilité |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is isobornyl butyrate a useful compound in the synthesis of optically pure monoterpenols?

A1: Isobornyl butyrate itself isn't naturally occurring; it's a synthetic intermediate. Its value lies in its ability to be enantioselectively hydrolyzed by specific enzymes. The research highlights two enzymes, Esterase B from Burkholderia gladioli (EstB) and Esterase C from Rhodococcus rhodochrous (EstC), which demonstrate exceptional enantioselectivity (E>100) towards isobornyl butyrate []. This means they preferentially break down one enantiomer of the racemic mixture, leaving behind the desired optically pure isoborneol. This optically pure isoborneol can then be easily converted into optically pure camphor, a valuable compound in various industries.

Q2: How does the structure of isobornyl butyrate impact its interaction with enzymes like EstB and EstC?

A2: The research found that the enantioselectivity of the enzymes increased with the length of the acyl chain in the ester substrate []. This suggests that the larger butyrate group in isobornyl butyrate, compared to smaller acyl groups, allows for a more specific and tighter binding interaction with the active sites of EstB and EstC. Further research into the structural details of these enzyme-substrate interactions would be needed to confirm this hypothesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)